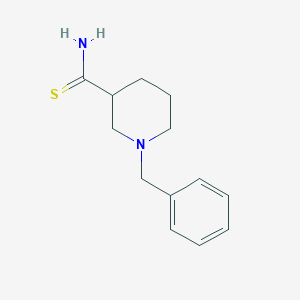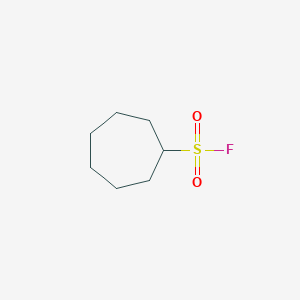
Ethyl 3-amino-3,5-dimethylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-3,5-dimethylhexanoate is an organic compound with the molecular formula C10H21NO2. It is a derivative of hexanoic acid and contains an amino group and an ester functional group. This compound is of interest in various fields of chemistry and industry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3,5-dimethylhexanoate typically involves the esterification of 3-amino-3,5-dimethylhexanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by distillation or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-amino-3,5-dimethylhexanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as acyl chlorides or anhydrides can be used for amide formation.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of 3-amino-3,5-dimethylhexanol.
Substitution: Formation of various amides depending on the acylating agent used.
Aplicaciones Científicas De Investigación
Ethyl 3-amino-3,5-dimethylhexanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a substrate in biochemical assays.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ethyl 3-amino-3,5-dimethylhexanoate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing specific transformations that can be studied to understand enzyme kinetics and mechanisms. In drug development, its mechanism of action would involve interactions with biological targets such as receptors or enzymes, leading to a therapeutic effect.
Comparación Con Compuestos Similares
Ethyl 3-amino-3,5-dimethylhexanoate can be compared with other similar compounds such as:
Ethyl 3-amino-3-methylhexanoate: Similar structure but with one less methyl group, leading to different reactivity and properties.
Ethyl 3-amino-3,5-dimethylpentanoate: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.
Ethyl 3-amino-3,5-dimethylheptanoate: Similar structure but with a longer carbon chain, influencing its solubility and reactivity.
The uniqueness of this compound lies in its specific arrangement of functional groups and carbon chain length, which confer distinct reactivity and applications compared to its analogs.
Propiedades
Fórmula molecular |
C10H21NO2 |
|---|---|
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
ethyl 3-amino-3,5-dimethylhexanoate |
InChI |
InChI=1S/C10H21NO2/c1-5-13-9(12)7-10(4,11)6-8(2)3/h8H,5-7,11H2,1-4H3 |
Clave InChI |
XQLLUBIIPIDZQJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C)(CC(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


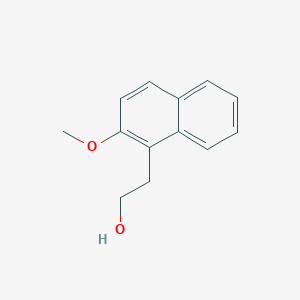
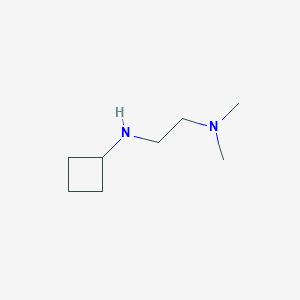
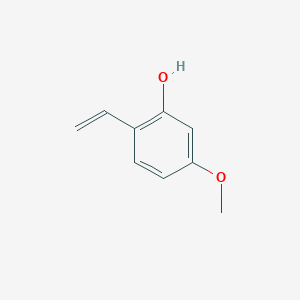
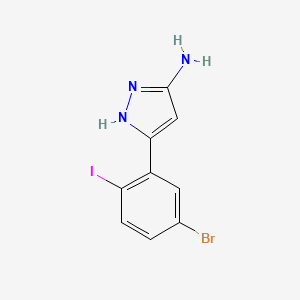

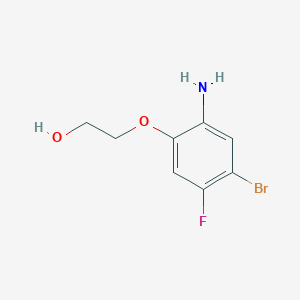

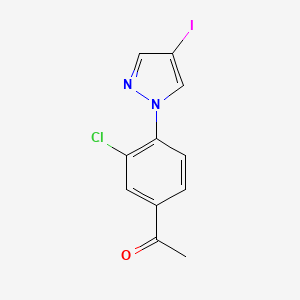
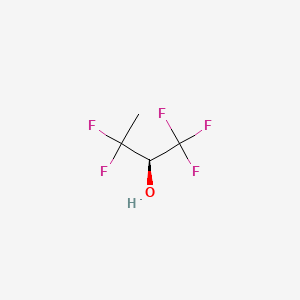
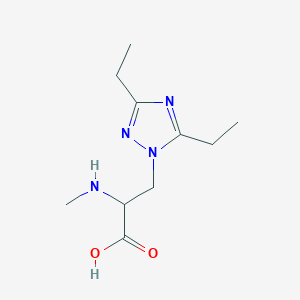
![N-methyl-3-[(piperazin-1-yl)methyl]benzamidedihydrochloride](/img/structure/B13617227.png)
